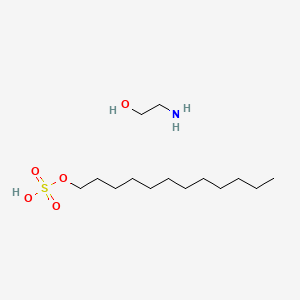

Monoethanolamine lauryl sulfate

Description

The exact mass of the compound Monoethanolamine lauryl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Monoethanolamine lauryl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monoethanolamine lauryl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4722-98-9 |

|---|---|

Molecular Formula |

C14H33NO5S |

Molecular Weight |

327.48 g/mol |

IUPAC Name |

dodecyl sulfate;2-hydroxyethylazanium |

InChI |

InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2 |

InChI Key |

QVBODZPPYSSMEL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+] |

Other CAS No. |

4722-98-9 |

physical_description |

Liquid |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Monoethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of monoethanolamine lauryl sulfate (B86663) (MEA-LS), an anionic surfactant of significant interest in various industrial and pharmaceutical applications. This document details the underlying chemical principles, experimental protocols, and analytical methodologies required for the production of high-purity MEA-LS.

Introduction

Monoethanolamine lauryl sulfate (CAS No. 4722-98-9) is an organic salt formed from the reaction of lauryl sulfuric acid with monoethanolamine (MEA).[1][2] Its amphiphilic nature, possessing both a hydrophobic lauryl chain and a hydrophilic sulfate-amine head group, makes it an effective surfactant. MEA-LS is valued for its excellent foaming, emulsifying, and cleansing properties and is utilized in a variety of formulations, including personal care products and industrial detergents.[3] The synthesis of high-purity MEA-LS is critical for its performance and safety in these applications, necessitating well-defined synthesis and purification protocols.

Synthesis of Monoethanolamine Lauryl Sulfate

The synthesis of MEA-LS is a two-step process involving the sulfation of lauryl alcohol followed by the neutralization of the resulting lauryl sulfuric acid with monoethanolamine.

Step 1: Sulfation of Lauryl Alcohol

The initial step involves the reaction of lauryl alcohol (1-dodecanol) with a strong sulfonating agent to form lauryl sulfuric acid. The two most common industrial sulfonating agents for this process are sulfur trioxide (SO₃) and chlorosulfonic acid (HSO₃Cl).[1]

Sulfur trioxide is a highly reactive and efficient sulfonating agent. The reaction is typically carried out in a continuous falling film reactor to manage the highly exothermic nature of the reaction and prevent charring.

-

Reaction: C₁₂H₂₅OH + SO₃ → C₁₂H₂₅OSO₃H

Experimental Protocol:

-

Reactant Preparation: Molten lauryl alcohol is preheated to approximately 40°C. Gaseous sulfur trioxide is diluted with dry air or nitrogen to a concentration of 3-5% (v/v).

-

Reaction: The lauryl alcohol and diluted sulfur trioxide gas are co-currently fed into a falling film reactor. The reactor walls are maintained at a controlled temperature, typically between 35°C and 45°C, to dissipate the heat of reaction.

-

Aging: The resulting lauryl sulfuric acid is typically aged for a short period (10-15 minutes) at a controlled temperature to ensure complete reaction.

-

Separation: The liquid lauryl sulfuric acid is separated from the gas stream in a cyclone separator.

Chlorosulfonic acid is another effective sulfonating agent, often used in laboratory-scale syntheses. A key consideration is the production of hydrogen chloride (HCl) gas as a byproduct.

-

Reaction: C₁₂H₂₅OH + HSO₃Cl → C₁₂H₂₅OSO₃H + HCl

Experimental Protocol:

-

Reactant Preparation: Lauryl alcohol is placed in a reaction vessel equipped with a stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl. The alcohol is typically cooled to 5-10°C.

-

Reaction: Chlorosulfonic acid is added dropwise to the stirred lauryl alcohol at a rate that maintains the reaction temperature below 30°C. The molar ratio of lauryl alcohol to chlorosulfonic acid is typically 1:1.05.

-

Digestion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 25-30°C to ensure the reaction goes to completion.

-

Degassing: The reaction mixture is sparged with dry air or nitrogen to remove residual HCl.

Step 2: Neutralization with Monoethanolamine

The lauryl sulfuric acid produced in the first step is highly acidic and unstable, requiring immediate neutralization with monoethanolamine to form the stable MEA-LS salt.

-

Reaction: C₁₂H₂₅OSO₃H + H₂NCH₂CH₂OH → [H₃N⁺CH₂CH₂OH][C₁₂H₂₅OSO₃⁻]

Experimental Protocol:

-

Reactant Preparation: An aqueous solution of monoethanolamine (typically 30-50 wt%) is prepared and cooled to 10-15°C in a neutralization vessel.

-

Neutralization: The crude lauryl sulfuric acid is slowly added to the stirred monoethanolamine solution. The temperature of the mixture should be carefully controlled and maintained below 50°C to prevent hydrolysis of the product.

-

pH Adjustment: The pH of the resulting solution is adjusted to a range of 6.5-7.5 by the addition of either more lauryl sulfuric acid or monoethanolamine as needed.

-

Final Product: The final product is an aqueous solution of monoethanolamine lauryl sulfate.

// Reactants LaurylAlcohol [label="Lauryl Alcohol\n(C₁₂H₂₅OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonatingAgent [label="Sulfonating Agent\n(SO₃ or HSO₃Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEA [label="Monoethanolamine\n(H₂NCH₂CH₂OH)", fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates and Products LaurylSulfuricAcid [label="Lauryl Sulfuric Acid\n(C₁₂H₂₅OSO₃H)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEALS [label="Monoethanolamine Lauryl Sulfate\n([H₃N⁺CH₂CH₂OH][C₁₂H₂₅OSO₃⁻])", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LaurylAlcohol -> Sulfation [arrowhead=none]; SulfonatingAgent -> Sulfation; Sulfation -> LaurylSulfuricAcid [label=" Sulfation\n(Step 1) "]; LaurylSulfuricAcid -> Neutralization [arrowhead=none]; MEA -> Neutralization; Neutralization -> MEALS [label=" Neutralization\n(Step 2) "];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LaurylAlcoholPrep [label="Prepare Lauryl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SulfonatingAgentPrep [label="Prepare Sulfonating Agent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfation [label="Sulfation Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degassing [label="Degassing (if using HSO₃Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; NeutralizationPrep [label="Prepare Monoethanolamine Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization Reaction", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Adjust [label="pH Adjustment", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeProduct [label="Crude MEA-LS Solution", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> LaurylAlcoholPrep; Start -> SulfonatingAgentPrep; LaurylAlcoholPrep -> Sulfation; SulfonatingAgentPrep -> Sulfation; Sulfation -> Degassing; Degassing -> Neutralization; NeutralizationPrep -> Neutralization; Sulfation -> Neutralization [style=dashed, label=" if using SO₃ "]; Neutralization -> pH_Adjust; pH_Adjust -> CrudeProduct; CrudeProduct -> End; }

Caption: Synthesis pathway of MEA-LS.Purification of Monoethanolamine Lauryl Sulfate

The crude MEA-LS solution contains several impurities that need to be removed to achieve the desired purity for specific applications. The primary impurities include unreacted lauryl alcohol, inorganic salts (e.g., monoethanolamine hydrochloride if chlorosulfonic acid is used), and unreacted monoethanolamine.

Purification Techniques

Several techniques can be employed for the purification of MEA-LS. The choice of method depends on the desired purity level and the scale of production.

| Purification Technique | Principle | Purity Achieved | Yield | Throughput | Primary Impurities Removed | Advantages | Disadvantages |

| Crystallization | Difference in solubility of MEA-LS and impurities in a given solvent system at different temperatures. | High to Very High | Moderate to High | Low to Moderate | Unreacted lauryl alcohol, inorganic salts. | Can yield very pure product. | Can be time-consuming, requires careful solvent selection. |

| Solvent Extraction | Differential solubility of MEA-LS and impurities between two immiscible liquid phases. | Moderate to High | High | High | Unreacted lauryl alcohol. | Scalable, can be operated continuously. | Use of organic solvents, potential for emulsion formation. |

| Liquid Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Very High | Low to Moderate | Low | All types of impurities. | High resolution and purity. | Not suitable for large-scale production, costly. |

Experimental Protocols for Purification

-

Solvent Selection: A suitable solvent system is chosen where MEA-LS has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. A mixture of ethanol (B145695) and water is often effective.

-

Dissolution: The crude MEA-LS solution is concentrated by evaporation of water. The selected solvent is then added to the concentrated crude product and heated until all the solid dissolves.

-

Cooling: The solution is slowly cooled to induce crystallization of the pure MEA-LS. The cooling rate is controlled to obtain crystals of a desired size and purity.

-

Filtration: The crystallized MEA-LS is separated from the mother liquor by filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified MEA-LS crystals are dried under vacuum to remove residual solvent.

-

Solvent Selection: An organic solvent that is immiscible with water and in which unreacted lauryl alcohol is highly soluble, while MEA-LS is insoluble, is chosen. Common choices include hexane (B92381) or petroleum ether.

-

Extraction: The crude aqueous MEA-LS solution is mixed with the selected organic solvent in a separatory funnel. The mixture is shaken vigorously and then allowed to separate into two phases.

-

Phase Separation: The aqueous phase containing the purified MEA-LS is collected.

-

Repetition: The extraction process is typically repeated several times with fresh organic solvent to ensure complete removal of the unreacted lauryl alcohol.

-

Solvent Removal: Any residual organic solvent in the aqueous phase is removed by evaporation.

// Nodes Start [label="Crude MEA-LS Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Choose Purification Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventExtraction [label="Solvent Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Liquid Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Filtration & Washing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaseSeparation [label="Phase Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FractionCollection [label="Fraction Collection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureProduct [label="Purified MEA-LS", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Purification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Decision; Decision -> Crystallization [label=" High Purity "]; Decision -> SolventExtraction [label=" Scalability "]; Decision -> Chromatography [label=" Very High Purity (Lab Scale) "]; Crystallization -> Filtration; Filtration -> Drying; Drying -> PureProduct; SolventExtraction -> PhaseSeparation; PhaseSeparation -> SolventRemoval; SolventRemoval -> PureProduct; Chromatography -> FractionCollection; FractionCollection -> PureProduct; PureProduct -> End; }

Caption: General workflow for the purification of MEA-LS.Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and performance of the final MEA-LS product. Various analytical techniques are employed to quantify the active ingredient and identify and quantify impurities.

| Parameter | Analytical Method | Principle |

| Active Matter Content | Two-phase Titration | Titration of the anionic surfactant with a standard cationic surfactant (e.g., Hyamine® 1622) in the presence of a mixed indicator. |

| Unreacted Lauryl Alcohol | Gas Chromatography (GC) | Separation and quantification of volatile lauryl alcohol from the non-volatile MEA-LS. |

| Unreacted Monoethanolamine | High-Performance Liquid Chromatography (HPLC) with derivatization | Derivatization of the primary amine group of MEA with a UV-active reagent (e.g., Marfey's reagent) followed by HPLC-UV detection.[4][5] |

| Inorganic Salts (e.g., Chloride) | Ion Chromatography (IC) or Potentiometric Titration | Separation and quantification of inorganic anions. |

| pH | pH meter | Direct measurement of the pH of an aqueous solution of MEA-LS. |

| Color | Spectrophotometry (APHA color scale) | Measurement of the absorbance of the solution at specific wavelengths. |

HPLC Method for Unreacted Monoethanolamine (Example):

-

Derivatization: A sample of MEA-LS is reacted with an excess of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in a buffered solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution.

-

Detection: UV detector at 340 nm.

-

-

Quantification: The concentration of the derivatized MEA is determined by comparing its peak area to a calibration curve prepared with known concentrations of MEA standards.[4][5]

Conclusion

The synthesis and purification of monoethanolamine lauryl sulfate are well-established processes that can be tailored to achieve desired purity levels for various applications. Careful control of reaction conditions during sulfation and neutralization is crucial to maximize yield and minimize the formation of byproducts. Subsequent purification, primarily through crystallization or solvent extraction, is necessary to remove unreacted starting materials and inorganic salts. A robust analytical quality control program is essential to ensure the final product meets the required specifications for its intended use. This guide provides a foundational understanding and practical protocols for researchers and professionals involved in the development and production of MEA-LS.

References

- 1. Buy Monoethanolamine lauryl sulfate (EVT-404610) | 4722-98-9 [evitachem.com]

- 2. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]

- 3. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]

- 4. [PDF] Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC. | Semantic Scholar [semanticscholar.org]

- 5. Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphiphilic Architect: A Technical Guide to the Surfactant Mechanism of Monoethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of monoethanolamine lauryl sulfate (B86663) (MEA-LS) as a surfactant. By exploring its molecular structure, physicochemical properties, and interactions at interfaces, this document provides a comprehensive resource for professionals in research and development. This guide integrates quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding of this widely used anionic surfactant.

Core Mechanism of Action: An Amphiphilic Balancing Act

Monoethanolamine lauryl sulfate (CAS: 4722-98-9) is an anionic surfactant valued for its cleansing, foaming, and emulsifying properties.[1] Its efficacy stems from its amphiphilic molecular structure, which comprises two distinct moieties with opposing affinities for polar and non-polar environments.

-

The Hydrophobic Tail: A 12-carbon alkyl chain (lauryl group) derived from lauryl alcohol. This non-polar tail is repelled by water and readily interacts with oils, greases, and other non-polar substances.

-

The Hydrophilic Head: A sulfate group neutralized with monoethanolamine. This polar head group is readily soluble in water and other polar solvents.

This dual nature drives the primary mechanisms of surfactant action:

1.1. Reduction of Surface and Interfacial Tension: In an aqueous environment, MEA-LS molecules preferentially migrate to the air-water or oil-water interface. The hydrophobic tails orient themselves away from the water, while the hydrophilic heads remain in the aqueous phase. This molecular arrangement disrupts the cohesive forces between water molecules at the surface, leading to a significant reduction in surface tension. Similarly, at an oil-water interface, the surfactant positions itself between the two phases, lowering the interfacial tension and facilitating the mixing of these otherwise immiscible liquids.[1] MEA-lauryl sulfate can reduce interfacial tension to approximately 30 mN/m.

1.2. Micelle Formation: As the concentration of MEA-LS in a solution increases, the interfaces become saturated with surfactant molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers begin to self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules. This micellization process is crucial for the detergent and solubilizing effects of the surfactant, as the hydrophobic cores of the micelles can encapsulate and lift away oily and greasy soils. The CMC for monoethanolamine lauryl sulfate is reported to be in the range of 0.08–0.12 mmol/L.

1.3. Emulsification and Foaming: The ability of MEA-LS to reduce interfacial tension allows it to act as an effective emulsifier, stabilizing dispersions of oil in water (or vice versa). The surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing. Furthermore, by reducing the surface tension of water, MEA-LS facilitates the formation of a stable foam. The surfactant molecules arrange at the air-water interface of the foam bubbles, providing structural integrity and slowing the drainage of liquid from the foam lamellae.

Quantitative Data Presentation

Due to the limited availability of comprehensive public data specifically for monoethanolamine lauryl sulfate, the following tables present the available data for MEA-LS and illustrative data for a closely related and extensively studied anionic surfactant, Sodium Lauryl Sulfate (SLS). This data is intended to demonstrate the typical behavior of lauryl sulfate surfactants.

Table 1: Physicochemical Properties of Monoethanolamine Lauryl Sulfate

| Property | Value |

| CAS Number | 4722-98-9 |

| Molecular Formula | C₁₄H₃₃NO₅S |

| Molecular Weight | 327.48 g/mol |

| Critical Micelle Concentration (CMC) | 0.08–0.12 mmol/L |

| Interfacial Tension | ~30 mN/m |

| Appearance | Clear liquid |

| pH (of a solution) | 3.0 - 4.0 |

Table 2: Illustrative Surface Tension of Sodium Lauryl Sulfate (SLS) in Aqueous Solution at 25°C

This data is representative of a typical anionic surfactant and is provided for illustrative purposes.

| Concentration (mmol/L) | Surface Tension (mN/m) |

| 0.1 | 68.5 |

| 0.5 | 62.1 |

| 1.0 | 55.3 |

| 2.0 | 48.7 |

| 4.0 | 42.0 |

| 6.0 | 38.2 |

| 8.0 (approx. CMC) | 36.5 |

| 10.0 | 36.4 |

| 12.0 | 36.3 |

Table 3: Illustrative Foam Stability of Sodium Lauryl Sulfate (SLS) by Ross-Miles Method

This data is representative and intended to illustrate the typical foam generation and decay for an anionic surfactant.

| Time (minutes) | Foam Height (mm) |

| 0 | 155 |

| 1 | 148 |

| 3 | 140 |

| 5 | 135 |

Experimental Protocols

The characterization of a surfactant's mechanism of action relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

3.1. Determination of Critical Micelle Concentration (CMC)

Tensiometry (Wilhelmy Plate Method)

Principle: This method measures the surface tension of a surfactant solution as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.

Methodology:

-

Preparation of Solutions: A stock solution of MEA-LS is prepared in deionized water. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A tensiometer equipped with a Wilhelmy plate is used. The plate, typically made of platinum, is cleaned thoroughly with a suitable solvent and flamed to remove organic residues.

-

Measurement:

-

The sample vessel is filled with the surfactant solution of the lowest concentration and placed on the instrument's stage.

-

The Wilhelmy plate is immersed in the solution.

-

The force exerted on the plate due to surface tension is measured by the instrument's microbalance.

-

The surface tension is calculated from this force.

-

The measurement is repeated for each concentration, moving from the lowest to the highest.

-

-

Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear portions of the curve.

Conductometry

Principle: This method is suitable for ionic surfactants like MEA-LS. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The break in the conductivity versus concentration plot corresponds to the CMC.

Methodology:

-

Preparation of Solutions: A series of MEA-LS solutions of varying concentrations are prepared in deionized water.

-

Instrumentation: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.

-

Measurement:

-

The conductivity cell is rinsed with and then filled with the surfactant solution of the lowest concentration.

-

The conductivity of the solution is measured.

-

The process is repeated for each concentration, progressing from the lowest to the highest.

-

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.

3.2. Evaluation of Foam Stability (Ross-Miles Method - ASTM D1173)

Principle: This standardized method assesses the initial foam height and the stability of the foam over time.

Methodology:

-

Apparatus: A specified glass column with a reservoir and a receiving vessel is used. The dimensions and orifice size are standardized.

-

Procedure:

-

A specific volume of the MEA-LS solution at a defined concentration and temperature is placed in the receiving vessel.

-

Another volume of the same solution is placed in the reservoir.

-

The solution from the reservoir is allowed to fall through the orifice into the receiving vessel, generating foam.

-

The initial height of the foam column is measured immediately after all the solution has run out of the reservoir.

-

The foam height is then recorded at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.

-

Mandatory Visualizations

Molecular Mechanism of Surfactant Action

References

A Technical Guide to the Critical Micelle Concentration of MEA-Lauryl Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to MEA-Lauryl Sulfate (B86663) and its Critical Micelle Concentration

Monoethanolamine-Lauryl Sulfate (MEA-Lauryl Sulfate) is an anionic surfactant belonging to the alkyl sulfate group. It is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine. With its amphiphilic nature—possessing both a hydrophobic lauryl chain and a hydrophilic sulfate-MEA head group—it is widely utilized in personal care and cleaning products for its foaming, emulsifying, and cleansing properties.

The Critical Micelle Concentration (CMC) is a fundamental and critical parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the solution's physical properties, such as surface tension, conductivity, and turbidity, exhibit a distinct and abrupt change. Understanding the CMC is crucial for formulation development, as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.

Quantitative Data for MEA-Lauryl Sulfate CMC

As of the latest literature review, specific, peer-reviewed quantitative data for the Critical Micelle Concentration of MEA-Lauryl Sulfate in pure aqueous solutions is not prominently documented. The CMC of a surfactant is highly dependent on factors such as temperature, pH, and the presence of electrolytes or other solutes.

To provide context for researchers, the table below includes established CMC values for structurally similar anionic surfactants, Sodium Lauryl Sulfate (SLS) and Ammonium Lauryl Sulfate (ALS). It is anticipated that the CMC of MEA-Lauryl Sulfate would be in a similar range, given the identical hydrophobic lauryl chain. The table is structured to serve as a template for researchers to populate with their own experimentally determined data for MEA-Lauryl Sulfate.

Table 1: Critical Micelle Concentration (CMC) Data for Lauryl Sulfate Surfactants in Aqueous Solution

| Surfactant | Counter-ion | Molar Mass ( g/mol ) | Temperature (°C) | CMC (mol/L) | CMC (g/L) | Method of Determination | Reference |

| MEA-Lauryl Sulfate | Monoethanolamine | ~327.48 | User-defined | Experimental | Experimental | User-defined | User-defined |

| Sodium Lauryl Sulfate (SLS) | Sodium | 288.38 | 25 | 8 x 10⁻³ | ~2.3 | Tensiometry, Conductometry | [1] |

| Ammonium Lauryl Sulfate (ALS) | Ammonium | 283.43 | 25 | Varies | Varies | Tensiometry, Conductometry | General Literature |

Note: The CMC value for SLS is a widely cited value in pure water. The CMC for ALS can vary, but it is generally in the same millimolar range as SLS. Researchers should determine the CMC of MEA-Lauryl Sulfate under their specific experimental conditions.

Experimental Protocols for CMC Determination

The following are detailed methodologies for three common and reliable techniques used to determine the CMC of anionic surfactants like MEA-Lauryl Sulfate.

Surface Tensiometry

This is a direct and classical method that measures the surface tension of surfactant solutions at varying concentrations. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of MEA-Lauryl Sulfate in high-purity, deionized water. From this stock, create a series of dilutions to cover a concentration range expected to bracket the CMC (e.g., from 1 x 10⁻⁴ M to 1 x 10⁻² M).

-

Instrument Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.

-

Measurement:

-

Measure the surface tension of each prepared solution, starting from the most dilute to minimize contamination.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

-

Allow sufficient time for the surface tension to equilibrate before recording a value, particularly for concentrations near the CMC.

-

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.

Conductometry

This method is suitable for ionic surfactants like MEA-Lauryl Sulfate. It relies on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, conductivity increases linearly with concentration as the surfactant acts as a simple electrolyte. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the free monomers and their counter-ions are partially bound.

Methodology:

-

Preparation of Solutions: Prepare a series of MEA-Lauryl Sulfate solutions in deionized water of known low conductivity, covering a range below and above the expected CMC.

-

Instrument Setup: Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a calibrated conductivity probe.

-

Measurement:

-

Measure the conductivity of the initial water sample.

-

Perform a titration by adding small, precise aliquots of a concentrated MEA-Lauryl Sulfate stock solution into the vessel.

-

Allow the solution to equilibrate and record the conductivity after each addition.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will display two linear segments with different slopes. The CMC is the concentration at the intersection of the two extrapolated linear portions.

Fluorescence Spectroscopy using a Probe

This is a highly sensitive method that uses a fluorescent probe, typically pyrene (B120774), which is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a characteristic shift in the pyrene fluorescence emission spectrum.

Methodology:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 1x10⁻³ M.

-

Sample Preparation:

-

To a series of clean vials, add a small, fixed aliquot of the pyrene stock solution.

-

Completely evaporate the solvent to leave a thin film of pyrene. This step is critical to avoid solvent interference.

-

Add the previously prepared MEA-Lauryl Sulfate solutions of varying concentrations to the vials.

-

Allow the solutions to equilibrate, typically overnight with gentle stirring, to ensure complete dissolution of pyrene and micelle formation.

-

-

Measurement: Using a fluorometer, record the fluorescence emission spectrum of each sample (typically from 350 to 450 nm) with an excitation wavelength of around 335 nm.

-

Data Analysis: From the emission spectra, determine the intensity ratio of the first vibronic peak (I₁) to the third vibronic peak (I₃). Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. A sigmoidal curve will be obtained, and the CMC is determined from the inflection point of this curve.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the fundamental concept of micellization.

Caption: Conceptual diagram of micelle formation in an aqueous solution.

Caption: General experimental workflow for determining the CMC of a surfactant.

References

physical and chemical properties of monoethanolamine lauryl sulfate

An In-depth Technical Guide to the Physical and Chemical Properties of Monoethanolamine Lauryl Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Monoethanolamine Lauryl Sulfate (MEA-Lauryl Sulfate) is an anionic surfactant widely utilized in the cosmetic, personal care, and pharmaceutical industries.[1][2] Its popularity stems from its excellent foaming, emulsifying, and cleansing properties, coupled with a reputation for being milder on the skin compared to other sulfates.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of MEA-Lauryl Sulfate, detailed experimental protocols for their characterization, and visual representations of key processes and mechanisms.

Core Physical and Chemical Properties

The fundamental properties of MEA-Lauryl Sulfate are summarized below. These values are critical for formulation development, quality control, and predicting its behavior in various applications.

General and Physical Properties

| Property | Value/Description | Source(s) |

| Appearance | Clear to slightly yellow liquid at room temperature. | [1] |

| Odor | Distinctive. | [1] |

| Solubility | Good solubility in water; insoluble in oils. | [1] |

| Density | Approximately 1.03 g/mL. | [1] |

| Boiling Point | ~492.50 °C @ 760.00 mm Hg (estimated). | [3] |

| Flash Point | ~485.00 °F (251.60 °C) (estimated). | [3] |

Chemical and Surfactant Properties

| Property | Value/Description | Source(s) |

| Chemical Name | Monoethanolamine Lauryl Sulfate | [1][2] |

| INCI Name | MEA-Lauryl Sulfate | [1] |

| CAS Number | 4722-98-9 | [4] |

| Molecular Formula | C₁₄H₃₃NO₅S | [2][4] |

| Molar Mass | Approximately 327.48 g/mol . | [4] |

| pH (as supplied) | 3.0 to 4.0 | [1] |

| Critical Micelle Concentration (CMC) | Varies; a key parameter determined experimentally. | [5] |

| logP (o/w) | 5.395 (estimated). | [3] |

Synthesis and Mechanism of Action

Synthesis of Monoethanolamine Lauryl Sulfate

The synthesis of MEA-Lauryl Sulfate is a multi-step process involving the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[1]

Caption: Synthesis workflow for Monoethanolamine Lauryl Sulfate.

Mechanism of Action: Micelle Formation

As a surfactant, MEA-Lauryl Sulfate reduces the surface tension of a liquid.[2] Above a specific concentration, the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. These structures are crucial for the cleansing and emulsifying actions, as their hydrophobic cores can encapsulate oils and dirt, which can then be washed away.[6]

Caption: The process of micelle formation by surfactants.

Experimental Protocols

Accurate characterization of MEA-Lauryl Sulfate requires standardized experimental procedures. Below are detailed methodologies for determining its key properties.

General Experimental Workflow

The following diagram outlines a typical workflow for the physical and chemical characterization of a surfactant like MEA-Lauryl Sulfate.

Caption: General workflow for surfactant characterization.

Protocol for Viscosity Measurement

Objective: To determine the viscosity of MEA-Lauryl Sulfate solutions at various concentrations.

Apparatus:

-

Beakers

-

Precision scale

-

Magnetic stirrer and stir bar[8]

-

Thermostatically controlled water bath (optional, for temperature control)

Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions of MEA-Lauryl Sulfate at different concentrations (e.g., measured in parts per million or weight percent). Ensure the surfactant is fully dissolved using a magnetic stirrer.[8]

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions, often using deionized water or a standard viscosity fluid.[9]

-

Measurement:

-

Place a known volume of the surfactant solution into a beaker.

-

Immerse the viscometer spindle into the solution to the specified depth.

-

Allow the temperature of the sample to equilibrate.

-

Begin rotation of the spindle at a constant speed and record the torque required.[7] The instrument software typically calculates the dynamic viscosity in mPa·s or cP.

-

-

Data Collection: Repeat the measurement for each concentration. For non-Newtonian fluids, measurements should be taken at various shear rates.

-

Cleaning: Thoroughly clean the spindle and beaker between each measurement to prevent cross-contamination.[8]

Protocol for Surface Tension and CMC Determination

Objective: To measure the surface tension of MEA-Lauryl Sulfate solutions and determine the Critical Micelle Concentration (CMC).

Apparatus:

-

Surface Tensiometer (using Wilhelmy plate or Du Noüy ring method)[10][11]

-

Beakers

-

Precision scale

-

Micropipettes for accurate dilution

Procedure:

-

Solution Preparation: Prepare a stock solution of MEA-Lauryl Sulfate at a concentration well above the expected CMC. Create a series of dilutions from this stock solution.

-

Instrument Setup: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water. Ensure the platinum plate or ring is impeccably clean.

-

Measurement:

-

Data Collection: Measure the surface tension for each concentration, moving from most dilute to most concentrated.

-

CMC Determination:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12]

-

The plot will typically show a sharp decrease in surface tension followed by a plateau.

-

The CMC is the concentration at the point of intersection between the two linear portions of the graph.[5][12]

-

Protocol for CMC Determination via Conductivity

Objective: To determine the CMC of an ionic surfactant like MEA-Lauryl Sulfate by measuring the change in electrical conductivity.

Apparatus:

-

Conductivity meter with a temperature-compensated probe

-

Beakers

-

Precision scale

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare a series of MEA-Lauryl Sulfate solutions of varying concentrations in deionized water.

-

Measurement:

-

Immerse the conductivity probe in each solution.

-

Allow the reading to stabilize and record the specific conductivity (in µS/cm or mS/cm).

-

-

Data Analysis:

-

Plot the specific conductivity versus the surfactant concentration.[12]

-

The graph will show two linear regions with different slopes. Below the CMC, conductivity increases steadily with concentration. Above the CMC, the slope of the line changes because the newly formed micelles have a lower mobility than the individual ions.

-

The CMC is the concentration at which the break in the slope occurs.[12]

-

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental work should be conducted in a controlled laboratory environment, adhering to all relevant safety protocols and using appropriate personal protective equipment. The provided property values may vary depending on the specific grade and purity of the material.

References

- 1. Buy Monoethanolamine lauryl sulfate (EVT-404610) | 4722-98-9 [evitachem.com]

- 2. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]

- 3. mastrad.com [mastrad.com]

- 4. Monoethanolamine lauryl sulfate | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. commons.erau.edu [commons.erau.edu]

- 8. commons.erau.edu [commons.erau.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. tegewa.de [tegewa.de]

- 11. biolinscientific.com [biolinscientific.com]

- 12. justagriculture.in [justagriculture.in]

Navigating Aqueous Environments: A Technical Guide to the pH-Dependent Solubility and Stability of Monoethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of monoethanolamine lauryl sulfate (B86663) (MEA-lauryl sulfate), focusing on its solubility and stability in aqueous solutions at varying pH levels. Understanding these parameters is critical for formulation development, ensuring product efficacy, and maintaining shelf-life in diverse applications ranging from cosmetics to pharmaceuticals. While specific quantitative data for MEA-lauryl sulfate is not extensively published, this guide outlines the fundamental principles, expected behaviors based on related anionic surfactants, and detailed experimental protocols for determining these properties.

Introduction to Monoethanolamine Lauryl Sulfate

Monoethanolamine lauryl sulfate (CAS No. 4722-98-9) is an anionic surfactant belonging to the alkyl sulfate family.[1][2] It is the salt formed from the neutralization of lauryl sulfuric acid with monoethanolamine (MEA). Its amphiphilic nature, with a hydrophobic dodecyl (lauryl) tail and a hydrophilic sulfate-MEA headgroup, allows it to reduce surface tension and act as an effective cleansing, foaming, and emulsifying agent.[1][2] It is valued in formulations for its good water solubility and performance across a range of pH values.[1]

Solubility Profile of MEA-Lauryl Sulfate

The solubility of MEA-lauryl sulfate in water is generally described as "good".[1] However, the solubility of anionic surfactants can be influenced by the pH of the aqueous medium, primarily due to potential interactions at extreme pH values and the common ion effect.

General Solubility Characteristics

MEA-lauryl sulfate is readily soluble in water, forming clear solutions at typical use concentrations. This property is fundamental to its function in aqueous-based formulations.

Effect of pH on Solubility

While specific data is limited, the solubility of lauryl sulfate salts can be pH-dependent.[3] At very low pH, the protonation of the sulfate headgroup is generally not a significant factor as sulfuric acid is a strong acid. However, the stability of the molecule at low pH can be compromised, which indirectly affects its apparent solubility over time (see Section 3). In highly alkaline conditions, the molecule remains ionized and is expected to be soluble.

Table 1: Expected Solubility Profile of MEA-Lauryl Sulfate at Different pH Ranges

| pH Range | Expected Solubility Behavior | Rationale |

| Acidic (pH < 4) | High initial solubility, but may decrease over time. | While initially soluble, the surfactant is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of less soluble degradation products like lauryl alcohol. |

| Near-Neutral (pH 5-8) | High and stable solubility. | This is the typical effective pH range for MEA-lauryl sulfate, where the molecule is stable and fully ionized, ensuring good solubility. |

| Alkaline (pH > 8) | High solubility. | The anionic nature of the surfactant is maintained, promoting solubility in aqueous media. |

Stability Profile of MEA-Lauryl Sulfate

The chemical stability of MEA-lauryl sulfate is a critical factor in the shelf-life and performance of formulations. The primary degradation pathway for alkyl sulfates is hydrolysis of the sulfate ester bond.

Hydrolysis as a Function of pH

The hydrolysis of alkyl sulfates is subject to both acid and base catalysis, though it is significantly more pronounced under acidic conditions. The reaction involves the cleavage of the C-O bond, yielding lauryl alcohol and the monoethanolamine salt of sulfuric acid.

-

Acid-Catalyzed Hydrolysis : At low pH, the rate of hydrolysis increases significantly. This is a primary concern for formulations with an acidic pH.

-

Neutral and Alkaline Conditions : In the near-neutral to alkaline pH range (pH 5-8), MEA-lauryl sulfate is considered to be relatively stable.[4]

Table 2: Expected Stability Profile of MEA-Lauryl Sulfate at Different pH Ranges

| pH Range | Expected Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Low stability; degradation rate increases as pH decreases. | Acid-catalyzed hydrolysis of the sulfate ester bond. |

| Near-Neutral (pH 5-8) | High stability. | Minimal hydrolysis occurs in this range. |

| Alkaline (pH > 8) | Moderate to high stability. | While more stable than in acidic conditions, slow base-catalyzed hydrolysis may occur over time at very high pH and elevated temperatures. |

Experimental Protocols

To generate specific quantitative data for the solubility and stability of MEA-lauryl sulfate, the following experimental protocols can be employed.

Determination of pH-Dependent Aqueous Solubility

A standard method for determining the solubility of a compound at various pH values is the equilibrium solubility method.

Methodology:

-

Buffer Preparation : Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate, borate).

-

Sample Preparation : Add an excess amount of MEA-lauryl sulfate to a known volume of each buffer solution in sealed containers.

-

Equilibration : Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge or filter the samples to separate the undissolved solute from the saturated solution.

-

Quantification : Analyze the concentration of MEA-lauryl sulfate in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis : Plot the measured solubility (e.g., in g/L or mol/L) as a function of pH.

Caption: Workflow for Determining pH-Dependent Solubility.

Stability Indicating Method: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6]

Methodology:

-

Stock Solution Preparation : Prepare a stock solution of MEA-lauryl sulfate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water-acetonitrile mixture).[5]

-

Stress Conditions :

-

Acid Hydrolysis : Treat the stock solution with an acid (e.g., 0.1 M to 1 M HCl) and heat (e.g., 60-80 °C) for a specified time.[5]

-

Base Hydrolysis : Treat the stock solution with a base (e.g., 0.1 M to 1 M NaOH) and heat (e.g., 60-80 °C) for a specified time.[5]

-

Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation : Heat the stock solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation : Expose the stock solution to UV light.

-

-

Sample Analysis : At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Quantification : Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the intact MEA-lauryl sulfate from its degradation products.

-

Data Analysis : Calculate the percentage of degradation at each time point and for each stress condition. Determine the degradation rate constants if possible.

References

- 1. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]

- 2. Monoethanolamine lauryl sulfate | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oral Sustained Release of a Hydrophilic Drug Using the Lauryl Sulfate Salt/Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. ajpsonline.com [ajpsonline.com]

An In-depth Technical Guide to Monoethanolamine Lauryl Sulfate (CAS 4722-98-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine Lauryl Sulfate (B86663) (MEA-Lauryl Sulfate), identified by the CAS number 4722-98-9, is an anionic surfactant belonging to the alkyl sulfate group.[1] It is the salt formed from the neutralization of lauryl sulfate with monoethanolamine (MEA).[2][3] This modification from the more common sodium lauryl sulfate (SLS) imparts distinct physicochemical properties, including enhanced solubility and mildness, making it a valuable ingredient in a wide array of applications, particularly in the cosmetic and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of MEA-Lauryl Sulfate, including its chemical and physical properties, synthesis, mechanism of action, applications, and detailed experimental protocols for its analysis and safety assessment.

Physicochemical Properties

MEA-Lauryl Sulfate is characterized by its amphiphilic nature, possessing both a hydrophobic lauryl alkyl chain and a hydrophilic sulfate-MEA head group.[4] This structure is fundamental to its surface-active properties.

| Property | Value | Reference |

| CAS Number | 4722-98-9 | [2] |

| Molecular Formula | C₁₄H₃₃NO₅S | [4] |

| Molecular Weight | 327.48 g/mol | [5] |

| Appearance | Clear to slightly yellow liquid | [2] |

| Solubility | Soluble in water | [2] |

| Density | Approximately 1.03 g/mL | [1] |

| pH (of commercial solutions) | 3.0 - 4.0 | [1] |

Synthesis

The synthesis of Monoethanolamine Lauryl Sulfate is a multi-step process involving the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[3]

Synthesis Workflow

Experimental Protocol: Synthesis

-

Sulfation of Lauryl Alcohol: Lauryl alcohol is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid, under controlled temperature conditions to produce lauryl sulfuric acid.[2]

-

Neutralization: The resulting lauryl sulfuric acid is then neutralized with monoethanolamine (MEA) in a stoichiometric ratio to form the monoethanolamine lauryl sulfate salt.[3]

-

Purification: The crude product undergoes purification steps, such as washing and filtration, to remove any unreacted starting materials and by-products.[2][3]

Mechanism of Action as a Surfactant

As a surfactant, MEA-Lauryl Sulfate reduces the surface tension between water and oily substances, allowing them to be washed away.[2] This is achieved through the formation of micelles.

Micelle Formation and Cleaning Action

References

In-Depth Technical Guide: Thermal Degradation Profile of Monoethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation profile of monoethanolamine lauryl sulfate (B86663) (MELS). Due to a lack of extensive direct studies on MELS, this guide synthesizes information from related alkyl sulfate surfactants, namely sodium lauryl sulfate (SLS) and ammonium (B1175870) lauryl sulfate (ALS), to project a probable degradation pathway and thermal behavior for MELS. This document includes detailed experimental protocols for key analytical techniques, quantitative data from analogous compounds presented in structured tables, and visualizations of experimental workflows and potential degradation pathways to aid in the understanding of the thermal stability of this widely used surfactant.

Introduction

Monoethanolamine lauryl sulfate (MELS) is an anionic surfactant utilized in a variety of cosmetic and personal care formulations for its excellent foaming and cleansing properties.[1] The thermal stability of MELS is a critical parameter for formulation scientists and manufacturing professionals, as it dictates processing temperatures, storage conditions, and the potential formation of degradation byproducts that could impact product safety and efficacy. Understanding the thermal degradation profile is essential for ensuring product quality and stability throughout its lifecycle.

This guide will explore the thermal degradation of MELS through the lens of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing researchers with the necessary protocols and comparative data to anticipate its behavior at elevated temperatures.

Predicted Thermal Degradation Profile of Monoethanolamine Lauryl Sulfate

Direct, publicly available data on the specific thermal degradation temperatures and products of monoethanolamine lauryl sulfate is limited. However, by examining the thermal behavior of structurally similar alkyl sulfate surfactants, a predictive profile can be constructed.

It is anticipated that the thermal degradation of MELS will proceed in a multi-stage process. The initial stage would likely involve the loss of the monoethanolamine counter-ion, followed by the decomposition of the lauryl sulfate chain at higher temperatures. The presence of the ethanolamine (B43304) moiety may influence the degradation pathway compared to surfactants with inorganic counter-ions like sodium or ammonium.

Quantitative Data for Structurally Related Surfactants

To provide a quantitative context for the expected thermal stability of MELS, the following tables summarize the thermal degradation data for sodium lauryl sulfate (SLS) and ammonium lauryl sulfate (ALS).

Table 1: Thermal Events for Sodium Lauryl Sulfate (SLS) from Differential Scanning Calorimetry (DSC)

| Thermal Event | Temperature (°C) | Reference |

| Dehydration | 103.9 | [2] |

| Melting/Decomposition | 111.1 | [2] |

| Decomposition | 200.8 | [2] |

Table 2: Thermal Stability of Ammonium Lauryl Sulfate (ALS)

| Condition | Observation | Reference |

| Temperature > 40°C | Decomposition occurs | [3][4] |

| Acidic Conditions (pH < 5) | Decomposition occurs | [3][4] |

Predicted Degradation Products

Upon thermal decomposition, MELS is likely to yield a range of smaller molecules. Based on pyrolysis studies of sodium lauryl sulfate, which show the formation of C12-C14 alkenes and alcohols, the lauryl sulfate chain of MELS is expected to fragment similarly.[5] The monoethanolamine portion would likely degrade to ammonia (B1221849) and other nitrogen-containing compounds.

Table 3: Potential Thermal Degradation Products of MELS

| MELS Component | Predicted Degradation Products |

| Lauryl Sulfate Chain | Dodecene, Dodecanol, Sulfur Oxides |

| Monoethanolamine | Ammonia, Ethanol, Other amines |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which MELS undergoes mass loss due to decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of MELS into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of degradation and the temperatures of maximum mass loss rate (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of MELS into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of monoethanolamine lauryl sulfate.

Postulated Degradation Signaling Pathway

The following diagram illustrates a simplified, postulated pathway for the thermal degradation of monoethanolamine lauryl sulfate.

Conclusion

References

- 1. Buy Monoethanolamine lauryl sulfate (EVT-404610) | 4722-98-9 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Ammonium Lauryl Sulfate (ALS)-Zibo Ruxing International Trade Co., LIMITED [zbruxing.com]

- 4. Ammonium Lauryl Sulfate, ALS, Lauryl Sulfate,ALSA [del-int.com]

- 5. analytix.co.uk [analytix.co.uk]

molecular weight and formula of monoethanolamine lauryl sulfate

This guide provides a comprehensive overview of monoethanolamine lauryl sulfate (B86663), a widely utilized anionic surfactant. It is intended for researchers, scientists, and professionals in drug development and formulation who require detailed information on its chemical and physical properties, synthesis, and structure.

Core Properties of Monoethanolamine Lauryl Sulfate

Monoethanolamine lauryl sulfate is an organic salt formed by the reaction of monoethanolamine with lauryl sulfuric acid.[1] It is valued in numerous applications, particularly in personal care and cosmetic products, for its excellent surfactant properties, including cleansing, foaming, and emulsifying actions.[1][2][3][4] The molecule's amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, allows it to reduce the surface tension between oil and water, facilitating the removal of dirt and oil.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of monoethanolamine lauryl sulfate.

| Property | Value | Source |

| Molecular Formula | C14H33NO5S | [1][2][5] |

| Molecular Weight | 327.48 g/mol | [1][5][6][7] |

| CAS Number | 4722-98-9 | [1][2][5] |

| IUPAC Name | 2-hydroxyethylazanium; dodecyl sulfate | [1] |

| Density | Approximately 1.03 g/mL | [3] |

| pH (of a solution) | 3.0 to 4.0 | [3] |

Experimental Protocols

Synthesis of Monoethanolamine Lauryl Sulfate

The industrial synthesis of monoethanolamine lauryl sulfate is a multi-step process that involves the sulfation of lauryl alcohol followed by neutralization with monoethanolamine.[1]

1. Sulfation of Lauryl Alcohol:

-

Reactants: Dodecanol (lauryl alcohol) and a sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).

-

Procedure: Dodecanol is reacted with the sulfonating agent under controlled temperature conditions to produce lauryl sulfuric acid and a byproduct (e.g., hydrogen chloride if chlorosulfonic acid is used). The reaction is highly exothermic and requires careful temperature management to prevent unwanted side reactions and degradation of the product.

-

Byproduct Removal: If hydrogen chloride is produced, it is typically removed by vacuum stripping.[8]

2. Neutralization:

-

Reactants: Lauryl sulfuric acid and monoethanolamine.

-

Procedure: The lauryl sulfuric acid is carefully neutralized with an aqueous solution of monoethanolamine. The reaction is carried out with constant stirring and cooling to control the exothermic neutralization process. The pH of the resulting solution is adjusted to the desired range.

3. Purification:

-

The final product may undergo further purification steps to remove any unreacted starting materials or byproducts, ensuring the desired quality and purity for its intended application.[1]

Visualizations

Chemical Structure of Monoethanolamine Lauryl Sulfate

The following diagram illustrates the ionic interaction between the lauryl sulfate anion and the monoethanolammonium cation.

Caption: Ionic structure of monoethanolamine lauryl sulfate.

Experimental Workflow for Synthesis

This diagram outlines the general workflow for the synthesis of monoethanolamine lauryl sulfate.

Caption: General workflow for the synthesis process.

References

- 1. Buy Monoethanolamine lauryl sulfate (EVT-404610) | 4722-98-9 [evitachem.com]

- 2. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]

- 3. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Monoethanolamine lauryl sulfate | C14H33NO5S | CID 78449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. MEA-lauryl sulfate, 4722-98-9 [thegoodscentscompany.com]

- 8. RU2271351C1 - Method for preparing sodium lauryl sulfate - Google Patents [patents.google.com]

Amphiphilic Properties of Monoethanolamine Lauryl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine lauryl sulfate (B86663) (MELS) is an anionic surfactant valued for its emulsifying, foaming, and cleansing properties.[1][2] Its amphiphilic nature, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail, governs its behavior in aqueous and oil-based systems. This technical guide provides an in-depth overview of the core amphiphilic properties of MELS, details experimental protocols for their determination, and presents visualizations of key concepts. MELS is utilized in a variety of applications, including personal care products and industrial formulations.[2][3]

Core Amphiphilic Properties

The dual chemical nature of MELS drives its surface activity and self-assembly in solution. The molecule consists of a long, hydrophobic lauryl (dodecyl) alkyl chain and a hydrophilic sulfate group, neutralized with monoethanolamine.[1][3] This structure allows MELS to reduce the surface tension of water and form micelles.[4][5]

Quantitative Data

Precise, experimentally verified quantitative data for monoethanolamine lauryl sulfate is not consistently available across scientific literature. However, the following table summarizes the available information and provides context for its key amphiphilic properties.

| Property | Value/Range | Description |

| Critical Micelle Concentration (CMC) | 0.08–0.12 mmol/L | The concentration at which MELS monomers in a solution begin to self-assemble into micelles. This is a critical parameter for detergency and solubilization. |

| Surface Tension at CMC | Data not available | The surface tension of an aqueous solution at and above the CMC. This value typically represents the minimum surface tension achievable with the surfactant. |

| Hydrophilic-Lipophilic Balance (HLB) | Data not available | An empirical value indicating the degree of hydrophilicity or lipophilicity of the surfactant. It is used to predict the emulsifying properties of the surfactant. |

| Molecular Weight | ~327.48 g/mol | The mass of one mole of the MELS compound.[4] |

| Appearance | Clear to slightly yellow liquid | Physical state at room temperature.[2] |

| Solubility | Soluble in water | MELS readily dissolves in aqueous solutions.[2] |

Experimental Protocols

The determination of the amphiphilic properties of surfactants like MELS involves a variety of established experimental techniques. The following sections detail the methodologies for measuring the critical micelle concentration and surface tension.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by observing the change in a physical property of the surfactant solution as a function of its concentration.[6][7]

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further additions of the surfactant lead to the formation of micelles in the bulk solution, resulting in a plateau or a significant change in the slope of the surface tension versus concentration curve.[8][9]

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of MELS is prepared in deionized water.

-

Serial Dilutions: A series of solutions with decreasing concentrations of MELS are prepared from the stock solution.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: The surface tension values are plotted against the logarithm of the MELS concentration. The CMC is determined from the point of intersection of the two linear regions of the plot.[10]

Principle: For ionic surfactants like MELS, the equivalent conductivity of the solution changes with concentration. Below the CMC, the conductivity is primarily due to the movement of individual surfactant monomers and their counter-ions. Above the CMC, the formation of larger, slower-moving micelles leads to a decrease in the slope of the conductivity versus concentration plot.[6]

Methodology:

-

Solution Preparation: A series of MELS solutions of varying concentrations are prepared in deionized water.

-

Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The conductivity is plotted against the MELS concentration. The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.

Surface Tension Measurement (Du Noüy Ring Method)

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.[11]

Methodology:

-

Instrument Calibration: The tensiometer is calibrated according to the manufacturer's instructions.

-

Sample Preparation: The MELS solution of a specific concentration is placed in a clean vessel.

-

Measurement:

-

The platinum ring is thoroughly cleaned and flamed to remove any contaminants.

-

The ring is immersed in the solution.

-

The ring is slowly pulled upwards through the liquid-air interface.

-

The force required to detach the ring from the surface is recorded.

-

-

Calculation: The surface tension (γ) is calculated from the measured force (F) and the radius of the ring (R) using the appropriate correction factors.

Visualizations

The following diagrams illustrate key concepts related to the amphiphilic properties of monoethanolamine lauryl sulfate.

Figure 1: Molecular structure of Monoethanolamine Lauryl Sulfate.

Figure 2: Micelle formation above the Critical Micelle Concentration (CMC).

Figure 3: Experimental workflow for CMC determination by surface tension.

References

- 1. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View Attachment [cir-reports.cir-safety.org]

- 3. CAS 4722-98-9: Monoethanolamine-lauryl sulfate [cymitquimica.com]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Lauryl Sulfate | C12H25NaO4S | CID 3423265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MEA-Lauryl Sulfate - PCC Group Product Portal [products.pcc.eu]

- 10. A review on sodium lauryl sulphate- a surfactant [wisdomlib.org]

- 11. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Solubilization Using Monoethanolamine Lauryl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethanolamine Lauryl Sulfate (B86663) (MLS) is an anionic surfactant increasingly recognized for its utility in protein solubilization.[1] As a milder alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS), MLS offers a balance between effective solubilization and the preservation of protein integrity, a critical consideration in drug development and proteomics research.[1][2] This document provides detailed application notes and protocols for the use of MLS in the solubilization of various protein types, including those sequestered in inclusion bodies and embedded within cellular membranes.

MLS, a salt derived from lauryl sulfate and monoethanolamine, possesses an amphiphilic structure with a hydrophobic alkyl chain and a hydrophilic headgroup.[2] This structure enables it to disrupt hydrophobic interactions within protein aggregates and between proteins and lipids, facilitating their dissolution in aqueous buffers.[3] Its properties make it a versatile tool for cell lysis, protein extraction, and the preparation of protein samples for downstream applications such as chromatography and electrophoresis.[4][5][6]

Properties of Monoethanolamine Lauryl Sulfate

Understanding the physicochemical properties of MLS is crucial for optimizing solubilization protocols. Key parameters are summarized in the table below, with comparative data for the widely used anionic detergent, Sodium Dodecyl Sulfate (SDS).

| Property | Monoethanolamine Lauryl Sulfate (MLS) | Sodium Dodecyl Sulfate (SDS) | Reference |

| Chemical Formula | C14H33NO5S | C12H25NaO4S | [7] |

| Molecular Weight | ~327.48 g/mol | ~288.38 g/mol | [7] |

| Type | Anionic Surfactant | Anionic Surfactant | [3] |

| Appearance | Liquid | Solid | [7] |

| Key Characteristics | Milder than SDS, good foaming and emulsifying properties.[1] | Strong denaturing agent, widely used in SDS-PAGE.[3] | |

| Common Applications | Cosmetics, potential for protein solubilization where milder conditions are preferred.[1] | Cell lysis, protein electrophoresis, solubilization of inclusion bodies.[3][8] |

Experimental Protocols

The following protocols provide a starting point for the use of MLS in protein solubilization. Optimization of parameters such as detergent concentration, pH, ionic strength, and temperature is recommended for each specific protein and application.[9]

Protocol 1: General Cell Lysis and Extraction of Soluble Proteins

This protocol is suitable for the extraction of cytoplasmic proteins from cultured mammalian or bacterial cells.

Materials:

-

Cell pellet

-

Phosphate-Buffered Saline (PBS), ice-cold

-

MLS Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (w/v) MLS, 1 mM EDTA

-

Protease inhibitor cocktail

-

Microcentrifuge

-

Cell scraper (for adherent cells)

Procedure:

-

Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into a fresh tube. For suspension cells, centrifuge the culture and discard the supernatant.

-

Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant. Repeat this step twice.

-

Lysis: Resuspend the cell pellet in MLS Lysis Buffer supplemented with a protease inhibitor cocktail. A typical ratio is 1 mL of buffer per 10^7 cells.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube for downstream analysis.

Protocol 2: Solubilization of Membrane Proteins

This protocol is designed for the extraction of proteins embedded in cellular membranes. The optimal concentration of MLS may need to be determined empirically, typically starting from 1% to 5% (w/v).

Materials:

-

Isolated cell membranes

-

Membrane Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1-5% (w/v) MLS

-

Protease inhibitor cocktail

-

Ultracentrifuge

Procedure:

-

Membrane Preparation: Isolate cell membranes using standard subcellular fractionation techniques.

-

Solubilization: Resuspend the membrane pellet in Membrane Solubilization Buffer containing a protease inhibitor cocktail. The protein-to-detergent ratio is a critical parameter to optimize.

-

Incubation: Incubate the suspension at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

-

Clarification: Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

-

Supernatant Collection: The supernatant contains the solubilized membrane proteins. Carefully collect it for further purification or analysis.

Protocol 3: Solubilization of Inclusion Bodies

This protocol outlines the use of MLS for the solubilization of recombinant proteins expressed as inclusion bodies in bacteria.

Materials:

-

Isolated inclusion bodies

-

Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100

-

Inclusion Body Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) MLS, 5 mM DTT

-

Centrifuge

Procedure:

-

Inclusion Body Isolation: Isolate inclusion bodies from the cell lysate by centrifugation.[10]

-

Washing: Wash the inclusion body pellet with Inclusion Body Wash Buffer to remove contaminating proteins and lipids.[1][10] Centrifuge and discard the supernatant. Repeat the wash step.

-

Solubilization: Resuspend the washed inclusion bodies in Inclusion Body Solubilization Buffer.

-

Incubation: Incubate at room temperature for 1-2 hours with stirring. Sonication can be used to aid solubilization.

-

Clarification: Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

-

Renaturation: The solubilized protein in the supernatant is now ready for downstream refolding procedures.

Visualizations

Experimental Workflow for Protein Solubilization

Caption: General workflow for protein solubilization using MLS.

Logical Relationship in Membrane Protein Extraction

Caption: MLS micelles facilitate the extraction of membrane proteins.

Conclusion